molecular formula C11H17NO3 B1444457 Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-74-7

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No. B1444457
M. Wt: 211.26 g/mol
InChI Key: KNTMLCGAAQJEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is a chemical compound with the linear formula C11H17NO3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is characterized by a spirocyclic system, which includes an oxygen atom (1-oxa) and a nitrogen atom (2-aza) in a ten-membered ring (dec-2-ene). The carboxylate functional group is attached to the spirocyclic system .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate has been used in the synthesis of various compounds, including substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, which are of interest in medicinal chemistry (Sabitov et al., 2020).
  • It has been involved in a simple one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids (Yu et al., 2015).

Medicinal Chemistry and Biological Activity

  • Novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized using ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, have been screened for antimicrobial activities against clinically isolated microorganisms (Thanusu et al., 2011).
  • Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, a derivative, has been used in the synthesis of thiazoles, contributing to medicinal chemistry research (Kuroyan et al., 1991).

Antitumor and Antiviral Properties

  • A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown moderate to potent activity against various human cancer cell lines, underlining their potential in antitumor research (Yang et al., 2019).
  • New spirothiazolidinone derivatives, designed using a structure related to ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, have been evaluated for antiviral activity, indicating their potential in this field (Apaydın et al., 2020).

properties

IUPAC Name

ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTMLCGAAQJEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2(C1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227550
Record name Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

CAS RN

1015770-74-7
Record name Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015770-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 300 mL pressure vessel equipped with a magnetic stir bar was added methylenecyclohexane (5.83 g, 60.6 mmol) and EtOH (150 mL). Nitro-acetic acid ethyl ester (16.8 mL, 152 mmol) and DABCO (680 mg, 6.06 mmol) were then added. Additional EtOH (30 mL) was added to rinse the sides of the vessel, which was tightly capped. The mixture was heated to 80° C. for 42 h and then cooled to RT. The solvent was removed under reduced pressure, and the residue was divided into three equal portions. Each portion was purified by column chromatography using an 80-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min, yielding 8.12 g (64%) of the desired ester. 1H-NMR (400 MHz, CDCl3) δ: 4.34 (q, J=7.2 Hz, 2H), 2.91 (s, 2H), 1.71-1.88 (m, 4H), 1.60-1.71 (m, 2H), 1.39-1.53 (m, 4H), 1.37 (t, J=7.1 Hz, 3H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
680 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
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Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
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Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
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Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

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